Cas no 57339-04-5 (benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate)

Benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate is a specialized carbamate derivative featuring both cyano and allyl functional groups, offering versatile reactivity for synthetic applications. Its structure enables participation in nucleophilic additions, cyclizations, and polymerizations, making it valuable in organic synthesis and material science. The benzyl group enhances solubility in organic solvents, while the cyanomethyl and allyl moieties provide sites for further functionalization, such as Michael additions or radical reactions. This compound is particularly useful in the development of pharmacophores or polymeric materials due to its bifunctional reactivity. Careful handling is advised due to potential sensitivity to moisture and light.
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate structure
57339-04-5 structure
Product name:benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
CAS No:57339-04-5
MF:C13H14N2O2
Molecular Weight:230.262463092804
CID:5653940
PubChem ID:165919593

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-28275502
    • 57339-04-5
    • benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
    • インチ: 1S/C13H14N2O2/c1-2-9-15(10-8-14)13(16)17-11-12-6-4-3-5-7-12/h2-7H,1,9-11H2
    • InChIKey: LYMOUIHQMGECTB-UHFFFAOYSA-N
    • SMILES: O(C(N(CC#N)CC=C)=O)CC1C=CC=CC=1

計算された属性

  • 精确分子量: 230.105527694g/mol
  • 同位素质量: 230.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 300
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 53.3Ų

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28275502-5.0g
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
57339-04-5 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28275502-10.0g
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
57339-04-5 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28275502-0.05g
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
57339-04-5 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28275502-0.1g
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
57339-04-5 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28275502-0.25g
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
57339-04-5 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28275502-1.0g
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
57339-04-5 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28275502-2.5g
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
57339-04-5 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28275502-10g
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
57339-04-5
10g
$5221.0 2023-09-09
Enamine
EN300-28275502-1g
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
57339-04-5
1g
$1214.0 2023-09-09
Enamine
EN300-28275502-0.5g
benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate
57339-04-5 95.0%
0.5g
$1165.0 2025-03-19

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate 関連文献

benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamateに関する追加情報

Benzyl N-(Cyanomethyl)-N-(Prop-2-en-1-yl)Carbamate: A Comprehensive Overview

Benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate, also known by its CAS number 57339-04-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a cyanomethyl and propenyl group through a carbamate linkage. The molecule's structure not only imparts it with interesting chemical properties but also opens up potential applications in various industries.

The synthesis of benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate involves a multi-step process that typically begins with the preparation of the corresponding alcohol. This alcohol is then converted into its benzyl carbonate derivative, which undergoes further modifications to introduce the cyanomethyl and propenyl groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production processes.

One of the most notable features of this compound is its ability to act as a versatile building block in organic synthesis. The presence of both cyanomethyl and propenyl groups makes it an excellent candidate for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are pivotal in constructing complex molecular architectures, including those found in pharmaceuticals and agrochemicals. For instance, researchers have demonstrated the utility of this compound in the synthesis of bioactive molecules targeting various diseases, including cancer and infectious pathogens.

In addition to its role in organic synthesis, benzyl N-(cyanomethyl)-N-(prop-2-en-1-yl)carbamate has shown promise in polymer chemistry. The propenyl group can participate in polymerization reactions, leading to the formation of novel polymeric materials with tailored properties. Recent studies have explored its use in creating stimuli-responsive polymers, which exhibit changes in their physical properties under specific environmental conditions, such as temperature or pH. These materials hold potential applications in drug delivery systems and smart textiles.

The compound's compatibility with modern analytical techniques further enhances its appeal. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry allow for precise characterization of its structure and purity. Moreover, computational chemistry tools have been employed to predict its reactivity and stability under different reaction conditions, providing valuable insights for optimizing synthetic pathways.

From an environmental standpoint, the development of sustainable methods for synthesizing benzyl N-(cyanomethyl)-N-(prop-2-en-1-y)lcarbamate is a growing area of research. Green chemistry principles are being integrated into its production processes to minimize waste and reduce reliance on hazardous solvents. For example, microwave-assisted synthesis has been shown to accelerate reaction rates while lowering energy consumption.

In conclusion, benzyl N-(cyanomethyl)-N-(prop-2-en-1-y)lcarbamate (CAS No: 57339-04-5) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with advancements in synthetic methodologies and analytical techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in shaping future innovations in chemistry and beyond.

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